2,2-Difluorocyclopentan-1-one
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Overview
Description
2,2-Difluorocyclopentan-1-one is an organic compound with the molecular formula C₅H₆F₂O It is a derivative of cyclopentanone, where two hydrogen atoms at the 2-position are replaced by fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Difluorocyclopentan-1-one can be synthesized through several methods. One common approach involves the fluorination of cyclopentanone using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically proceeds under mild conditions, with the fluorinating agent being added to a solution of cyclopentanone in an inert solvent like dichloromethane. The reaction mixture is then stirred at a low temperature to ensure selective fluorination at the 2-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluorocyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorocyclopentanone derivatives.
Reduction: Reduction reactions can convert this compound to difluorocyclopentanol.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms under basic conditions.
Major Products Formed
Oxidation: Difluorocyclopentanone derivatives.
Reduction: Difluorocyclopentanol.
Substitution: Various substituted cyclopentanone derivatives, depending on the nucleophile used.
Scientific Research Applications
2,2-Difluorocyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-difluorocyclopentan-1-one involves its interaction with specific molecular targets. The presence of fluorine atoms can significantly alter the compound’s electronic properties, affecting its reactivity and binding affinity to enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: The parent compound without fluorine substitution.
2-Fluorocyclopentanone: A mono-fluorinated derivative.
2,2-Dichlorocyclopentanone: A similar compound with chlorine atoms instead of fluorine.
Uniqueness
2,2-Difluorocyclopentan-1-one is unique due to the presence of two fluorine atoms, which impart distinct electronic and steric effects compared to its non-fluorinated or mono-fluorinated counterparts. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
2,2-difluorocyclopentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O/c6-5(7)3-1-2-4(5)8/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIJELIGXJMXCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2167972-33-8 |
Source
|
Record name | 2,2-difluorocyclopentan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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